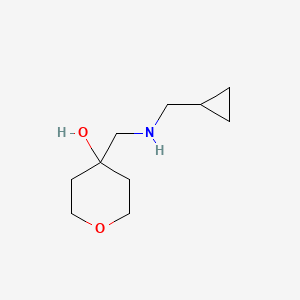
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans. This method involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond . The targeted transformations of the thus obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The cyclopropylcarbinyl cation rearrangement plays a crucial role in its reactivity, leading to the selective cleavage of the endocyclic cyclopropane bond . This rearrangement allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Contains a similar tetrahydropyran ring and is used in the synthesis of aminothiazole compounds for cancer treatment.
Tetrahydro-2H-pyran-4-ol: Another compound with a tetrahydropyran ring, used as a basic organic chemical raw material and in the production of fine chemicals.
Uniqueness
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is unique due to its specific structural features, such as the cyclopropylmethyl group and the amino functionality
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-[(cyclopropylmethylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(3-5-13-6-4-10)8-11-7-9-1-2-9/h9,11-12H,1-8H2 |
InChI-Schlüssel |
WTLCJGRTGAKHAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


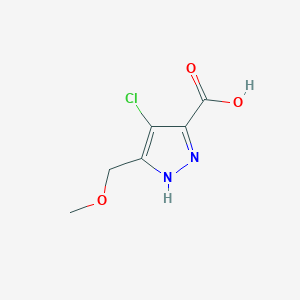
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
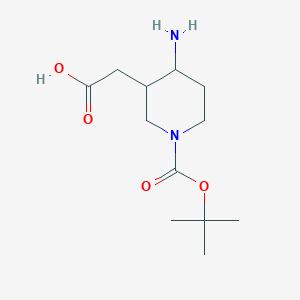
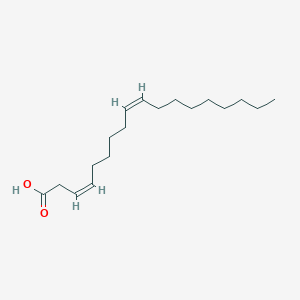
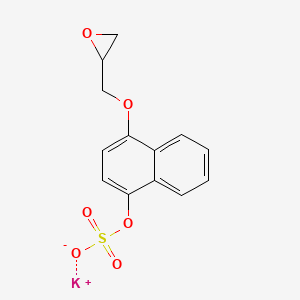
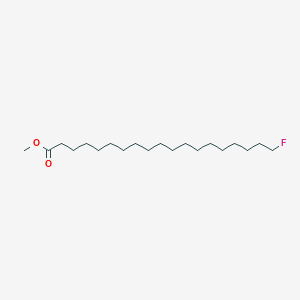



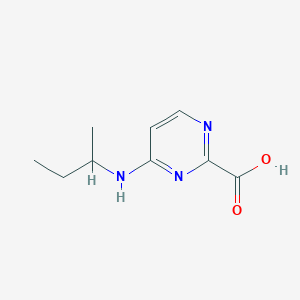
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
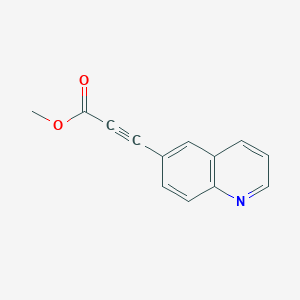
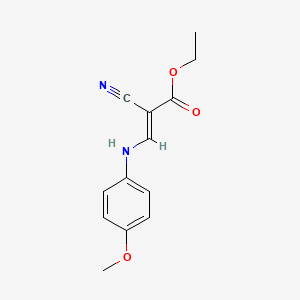
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
